N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the phenothiazine ring and a carboxamide group at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Starting Materials: Phenothiazine, 3-methoxypropylamine, and a carboxylating agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: Phenothiazine is first reacted with 3-methoxypropylamine in the presence of a base like triethylamine to form the intermediate N-(3-methoxypropyl)phenothiazine. This intermediate is then treated with a carboxylating agent such as phosgene or carbonyl diimidazole to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine amines or alcohols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antihistamine properties.
Thioridazine: A phenothiazine used for its antipsychotic effects.
Uniqueness
N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its methoxypropyl group and carboxamide functionality can influence its binding affinity and selectivity for various molecular targets, potentially leading to different therapeutic effects and side effect profiles.
Properties
IUPAC Name |
N-(3-methoxypropyl)phenothiazine-10-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQYEVTGKMJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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